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molecular formula C17H14ClN5O2 B1210840 7-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-5-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepin-6-one CAS No. 137803-56-6

7-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4,5-dihydro-5-methyl-6H-imidazo(1,5-a)(1,4)benzodiazepin-6-one

Cat. No. B1210840
M. Wt: 355.8 g/mol
InChI Key: WWTGGOLKEMUCBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04775671

Procedure details

15 g (43.8 mmol) of 1-[[7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl]carbonyl]imidazole, 6.60 g (65.8 mmol) of cyclopropanecarboxamidoxime and 100 ml of N,N-dimethylformamide are stirred at 70° for 1.5 hours, whereupon the mixture is evaporated to dryness, 100 ml of glacial acetic acid are added to the residue and the solution is heated to 120° for 1.5 hours. The solution is then evaporated and the residue is partitioned between methylene chloride and saturated sodium bicarbonate solution. The organic phase is separated, dried over magnesium sulphate and evaporated. By recrystallization of the residue from methylene chloride and ethyl acetate there is obtained 7-chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5,6-dihydro-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one of melting point 183°-184°.
Name
1-[[7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl]carbonyl]imidazole
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]([N:18]3C=C[N:20]=[CH:19]3)=[O:17])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH:25]1(C(=NO)N)[CH2:27][CH2:26]1>CN(C)C=O>[Cl:1][C:2]1[C:7]2[C:8](=[O:24])[N:9]([CH3:23])[CH2:10][C:11]3[N:12]([CH:13]=[N:14][C:15]=3[C:16]3[O:17][N:20]=[C:19]([CH:25]4[CH2:27][CH2:26]4)[N:18]=3)[C:6]=2[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-[[7-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl]carbonyl]imidazole
Quantity
15 g
Type
reactant
Smiles
ClC1=CC=CC2=C1C(N(CC=1N2C=NC1C(=O)N1C=NC=C1)C)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
C1(CC1)C(N)=NO
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is evaporated to dryness, 100 ml of glacial acetic acid
ADDITION
Type
ADDITION
Details
are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 120° for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between methylene chloride and saturated sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
By recrystallization of the residue from methylene chloride and ethyl acetate

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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